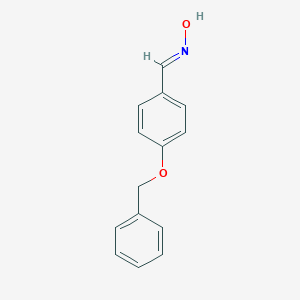

4-Benzyloxy-benzaldehyde oxime

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

76193-67-4 |

|---|---|

Molekularformel |

C14H13NO2 |

Molekulargewicht |

227.26 g/mol |

IUPAC-Name |

(NZ)-N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2/b15-10- |

InChI-Schlüssel |

SLNVTNZIMUJWQW-GDNBJRDFSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO |

Isomerische SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\O |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO |

Piktogramme |

Environmental Hazard |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Benzyloxy-benzaldehyde oxime chemical structure and properties

An In-depth Technical Guide to 4-Benzyloxy-benzaldehyde Oxime for Advanced Research

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 76193-67-4), a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, synthesis, and critical applications, grounding all information in established scientific literature and validated protocols.

Core Chemical Identity and Structure

This compound is an organic compound featuring a benzyloxy group substituting a benzaldehyde oxime core. This structure serves as a versatile scaffold in organic synthesis.

The molecular structure consists of a phenyl ring connected to an oxime group (-CH=NOH) at position 1 and a benzyloxy group (-O-CH₂-C₆H₅) at position 4. The presence of the oxime functional group allows for geometric isomerism (E and Z), though the E-isomer is typically more stable and prevalent.

Molecular Structure:

Key Identifiers:

-

IUPAC Name : (E)-[4-(benzyloxy)phenyl]methanal oxime

-

Synonyms : 4-(Phenylmethoxy)benzaldehyde oxime, p-(Benzyloxy)benzaldehyde oxime

-

CAS Number : 76193-67-4[1]

-

Molecular Formula : C₁₄H₁₃NO₂[1]

-

InChI Key : SLNVTNZIMUJWQW-XNTDXEJSSA-N[2]

Physicochemical and Spectroscopic Properties

The properties of this compound make it suitable for various synthetic applications. It is a solid at room temperature and requires careful handling due to its potential as an irritant.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | White to light yellow powder/crystal | |

| Melting Point | 71-75 °C | |

| Boiling Point | 197 - 199 °C @ 11 mmHg (for precursor aldehyde) | [3] |

| Solubility | Insoluble in water. Soluble in solvents like DMSO. | [2][3] |

| Stability | Stable under normal conditions. Air sensitive. | [3] |

Spectroscopic Profile

The structural integrity of this compound is typically confirmed using a combination of spectroscopic techniques.

-

¹H Nuclear Magnetic Resonance (NMR) : The ¹H NMR spectrum provides distinct signals confirming the molecular structure. In a typical spectrum recorded in DMSO-d₆, characteristic peaks include a singlet for the oxime proton (-OH) at high ppm, a singlet for the imine proton (-CH=N-), signals for the aromatic protons of both phenyl rings, and a characteristic singlet for the benzylic methylene protons (-O-CH₂-).[2]

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands. Key peaks would include a broad band for the O-H stretch of the oxime group (around 3300-3200 cm⁻¹), C=N stretching of the imine (around 1650 cm⁻¹), and C-O stretching for the ether linkage (around 1250-1050 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ would be observed at m/z 227.26, corresponding to the molecular formula C₁₄H₁₃NO₂.[1] A prominent fragment often observed for benzyloxy compounds is the tropylium ion at m/z 91.[4]

Synthesis and Reactivity

Synthetic Pathway: Oximation of 4-Benzyloxybenzaldehyde

The most direct and common synthesis of this compound involves the reaction of its parent aldehyde, 4-Benzyloxybenzaldehyde, with hydroxylamine. This is a nucleophilic addition-elimination reaction at the carbonyl carbon.

The causality behind this choice is straightforward: 4-Benzyloxybenzaldehyde is a readily available starting material, often synthesized via Williamson ether synthesis from 4-hydroxybenzaldehyde and benzyl bromide.[5][6] The subsequent oximation is a high-yielding and well-established transformation.[7][8]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high purity and yield.

Objective: To synthesize this compound from 4-Benzyloxybenzaldehyde.

Materials:

-

4-Benzyloxybenzaldehyde (1 equivalent)

-

Hydroxylamine hydrochloride (1.2 equivalents)

-

Sodium hydroxide (1.2 equivalents)

-

Ethanol

-

Deionized water

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-Benzyloxybenzaldehyde in ethanol.

-

Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Add the base portion-wise to the hydroxylamine solution with cooling, as the dissolution can be exothermic.

-

Reaction: Add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A mild exotherm may be observed.

-

Precipitation & Isolation: Upon completion, the reaction mixture is often cooled in an ice bath to precipitate the product. Alternatively, the solvent can be partially removed under reduced pressure, and the residue poured into cold water to induce precipitation.

-

Workup: The solid product is collected by vacuum filtration and washed with cold water. If the product does not precipitate cleanly, an aqueous workup is performed. The mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

Drying: The combined organic layers are dried over an anhydrous drying agent like sodium sulfate.

-

Purification: The solvent is removed in vacuo to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified this compound.

Chemical Reactivity

-

Hydrolysis: The oxime can be hydrolyzed back to the parent aldehyde, 4-benzyloxybenzaldehyde, under acidic conditions.[7]

-

Beckmann Rearrangement: In the presence of an acid catalyst (like PCl₅, H₂SO₄), the oxime can undergo a Beckmann rearrangement to form the corresponding amide, 4-(benzyloxy)benzamide.

-

Dehydration: Dehydration of the oxime yields the corresponding nitrile, 4-(benzyloxy)benzonitrile.[7]

-

Reduction: The oxime can be reduced to form the corresponding hydroxylamine or primary amine, depending on the reducing agent used.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of complex, biologically active molecules.[9][10]

Intermediate for Anti-HIV Agents

The parent aldehyde, 4-benzyloxybenzaldehyde, has been documented as a key intermediate in the synthesis of phenylethylthiazolylthiourea (PETT) analogues, which are investigated for their anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5][6] The oxime derivative provides a reactive handle for further chemical elaboration into such target compounds.

Scaffold for Aldose Reductase Inhibitors

Recent research has focused on O-benzyl oxime derivatives as dual-acting agents that target both aldose reductase (ALR2) and oxidative stress.[11][12] ALR2 is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Inhibiting this enzyme while simultaneously combating oxidative stress is a promising therapeutic strategy.[11] The this compound scaffold is an integral part of this molecular design, where the oxime and benzyloxy moieties can be modified to optimize potency and antioxidant capacity.[12]

Caption: Role of the oxime as a precursor in drug discovery.

Broader Significance of Oximes in Medicinal Chemistry

The oxime functional group is a privileged motif in medicinal chemistry. Oxime-containing compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties.[13] Furthermore, certain oximes are renowned for their use as reactivators of acetylcholinesterase (AChE) inhibited by organophosphate nerve agents.[13]

Safety, Handling, and Storage

As a laboratory chemical, this compound and its precursors require careful handling to ensure personnel safety.

-

Hazard Identification : The parent compound, benzaldehyde oxime, is known to cause skin and serious eye irritation and may cause respiratory irritation.[14] Similar precautions should be taken with its derivatives.

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[3][15]

-

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[3] Some sources recommend storing under an inert gas as the compound may be air-sensitive.

-

Incompatible Materials : Keep away from strong oxidizing agents.[3]

Conclusion

This compound is a valuable synthetic intermediate with a well-defined chemical profile. Its straightforward synthesis from readily available precursors and its versatile reactivity make it an important building block for medicinal chemists. Its demonstrated utility in the development of novel therapeutics, particularly for targeting diabetic complications and viral diseases, underscores its significance in the field of drug discovery. Adherence to established protocols for its synthesis and handling is paramount for achieving reliable scientific outcomes and ensuring laboratory safety.

References

-

4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9 . Matrix Fine Chemicals. [Link]

-

Benzaldehyde oxime . Wikipedia. [Link]

-

FDA-Approved Oximes and Their Significance in Medicinal Chemistry . MDPI. [Link]

-

4-(Benzyloxy)benzaldehyde . National Center for Biotechnology Information. [Link]

-

Electrochemical Tandem Synthesis of Oximes from Alcohols . Royal Society of Chemistry. [Link]

-

Benzaldehyde, 4-hydroxy-, oxime . NIST WebBook. [Link]

-

Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress . National Center for Biotechnology Information. [Link]

-

4-(Benzyloxy)benzaldehyde . ResearchGate. [Link]

-

The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Preparation of benzaldoxime . PrepChem.com. [Link]

-

A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime . ACS Omega. [Link]

-

How is the equation between benzaldehyde and hydroxylamine determined? . Quora. [Link]

-

¹H NMR (300 MHz, DMSO-d6) of 4-methoxybenzaldehyde oxime (21) . ResearchGate. [Link]

-

Benzaldehyde, oxime . NIST WebBook. [Link]

-

Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents . MDPI. [Link]

-

4-(benzyloxy)benzaldehyde oxime - ¹H NMR Spectrum . SpectraBase. [Link]

Sources

- 1. This compound | CAS 76193-67-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]

- 5. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. chemscene.com [chemscene.com]

- 10. nbinno.com [nbinno.com]

- 11. Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

CAS number and molecular weight of 4-Benzyloxy-benzaldehyde oxime

The following technical guide is structured as a high-level whitepaper designed for researchers and drug development professionals. It prioritizes experimental rigor, self-validating protocols, and authoritative data.

CAS Number: 76193-67-4 Molecular Weight: 227.26 g/mol [1][2]

Executive Summary

4-Benzyloxy-benzaldehyde oxime (also known as 4-(benzyloxy)benzaldehyde oxime) is a pivotal intermediate in organic synthesis and medicinal chemistry. Characterized by the presence of a reactive oxime group and a stable benzyloxy protecting group, it serves as a critical precursor for the synthesis of benzylamines, benzonitriles, and complex heterocyclic scaffolds.

This guide provides a comprehensive technical analysis of the compound, including its chemical identity, a validated synthesis protocol, characterization metrics, and downstream applications in drug discovery.

Chemical Identity & Physical Properties[3][4][5][6][7]

| Property | Data / Description |

| CAS Number | 76193-67-4 |

| IUPAC Name | (E/Z)-N-[[4-(benzyloxy)phenyl]methylidene]hydroxylamine |

| Molecular Formula | C₁₄H₁₃NO₂ |

| Molecular Weight | 227.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol, Ethyl Acetate; Insoluble in Water |

| SMILES | ON=Cc1ccc(OCc2ccccc2)cc1 |

| InChI Key | Predicted: VTWKXBJHBHYJBI-UHFFFAOYSA-N (Isomer dependent) |

Note on Isomerism: Like most benzaldoximes, this compound exists as a mixture of E (trans) and Z (cis) isomers, with the E-isomer typically being thermodynamically favored and predominant (>90%) under standard synthesis conditions.

Synthesis & Methodology

Core Reaction Principle

The synthesis involves the condensation of 4-benzyloxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base. This nucleophilic addition-elimination reaction proceeds through a tetrahedral intermediate before dehydrating to form the C=N bond.

Validated Protocol

Reagents:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-

Solvent: Ethanol/Water (3:1 v/v)

Step-by-Step Procedure:

-

Preparation: Dissolve 10.0 mmol of 4-benzyloxybenzaldehyde in 20 mL of ethanol in a round-bottom flask.

-

Activation: In a separate beaker, dissolve 12.0 mmol (1.2 eq) of hydroxylamine hydrochloride and 6.0 mmol of Na₂CO₃ in 10 mL of water.

-

Addition: Dropwise add the aqueous hydroxylamine solution to the ethanolic aldehyde solution under vigorous stirring at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2–3 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the more polar oxime spot (Rf ~0.3).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove ethanol under reduced pressure (rotary evaporator).

-

The product often precipitates upon removal of ethanol. If not, extract with Ethyl Acetate (3 x 20 mL).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>98%) is required for biological assays.

Reaction Pathway Visualization

Figure 1: Synthesis pathway involving nucleophilic addition of hydroxylamine followed by dehydration.[5]

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Expectations

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.05 (s, 1H): N-OH (Oxime hydroxyl, broad singlet, disappears with D₂O shake).

-

δ 8.12 (s, 1H): HC=N (Methine proton, characteristic singlet).

-

δ 7.55 (d, J=8.5 Hz, 2H): Aromatic protons (ortho to oxime).

-

δ 7.30 - 7.45 (m, 5H): Aromatic protons (Benzyl group).

-

δ 7.02 (d, J=8.5 Hz, 2H): Aromatic protons (ortho to ether).

-

δ 5.15 (s, 2H): O-CH₂-Ph (Benzylic methylene).

-

Infrared Spectroscopy (FT-IR)

-

3200–3400 cm⁻¹: Broad O-H stretch (H-bonded).

-

1640–1650 cm⁻¹: C=N stretching (Weak to medium intensity).

-

1240 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).

-

940 cm⁻¹: N-O stretching.

Applications in Drug Development

This compound is a versatile "chemical handle." Its reactivity profile allows for the divergence into multiple pharmacological scaffolds.

Key Transformations

-

Reduction to Primary Amines:

-

Reagents: H₂/Pd-C, LiAlH₄, or Zn/HCl.

-

Product: 4-(Benzyloxy)benzylamine. Used in peptidomimetics and CNS-active agents.

-

-

Dehydration to Nitriles:

-

Reagents: SOCl₂, Ac₂O, or T3P.

-

Product: 4-Benzyloxybenzonitrile. A precursor for amidines and tetrazoles (sartans).

-

-

Cycloaddition (1,3-Dipolar):

Application Workflow

Figure 2: Divergent synthetic applications of the oxime intermediate.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to benzaldoximes.

-

Hazards: Potential skin and eye irritant (H315, H319).[7] May cause respiratory irritation (H335).[7]

-

Thermal Stability: Oximes can undergo thermal decomposition at high temperatures. Do not distill at atmospheric pressure; use high vacuum if distillation is necessary.

-

Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis back to the aldehyde or oxidation.

References

-

Santa Cruz Biotechnology. this compound (CAS 76193-67-4) Product Data.[1] Retrieved from

-

Sigma-Aldrich. 4-(Benzyloxy)benzaldehyde (Precursor CAS 4397-53-9) Technical Sheet. Retrieved from

-

ChemicalBook. this compound Properties and CAS Data. Retrieved from

-

Organic Chemistry Portal. Synthesis of Oximes: General Methodologies. Retrieved from

Sources

- 1. This compound | CAS 76193-67-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 76193-67-4|4-(Benzyloxy)benzaldehyde oxime|BLD Pharm [bldpharm.com]

- 3. 4-(Benzyloxy)benzaldehyde 97 4397-53-9 [sigmaaldrich.com]

- 4. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR [m.chemicalbook.com]

- 5. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyloxy-benzaldehyde Oxime

This guide provides a comprehensive technical overview of the key physicochemical properties of 4-Benzyloxy-benzaldehyde oxime (CAS No. 76193-67-4), with a primary focus on its melting and boiling points. Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core data with practical, field-proven methodologies to ensure both accuracy and applicability in a laboratory setting.

Introduction: The Significance of Physicochemical Characterization

This compound is a derivative of benzaldehyde, featuring a bulky benzyloxy group. Such molecules are of significant interest in medicinal chemistry as intermediates for synthesizing more complex bioactive compounds. The oxime functional group itself is a versatile moiety, known to be a key structural alert in various pharmacologically active agents.[1]

The precise determination of fundamental physicochemical properties, such as the melting and boiling points, is a non-negotiable cornerstone of chemical research and drug development.[2] These constants serve as critical indicators of purity, identity, and stability.[3] For drug candidates, properties like melting point influence solubility, dissolution rate, and formulation strategies, directly impacting a compound's pharmacokinetic and pharmacodynamic profile.[4] An impure compound will exhibit a depressed and broadened melting point range, making this a simple yet powerful tool for quality control.[3]

Core Physicochemical Data

The defining physical constants for this compound and its immediate precursor are summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | 76193-67-4 | C₁₄H₁₃NO₂ | 227.26 | 109 - 110 [5] | Decomposes |

| 4-Benzyloxybenzaldehyde (Precursor) | 4397-53-9 | C₁₄H₁₂O₂ | 212.25 | 71 - 74[6] | 197-199 @ 11 mmHg[6] |

Expert Analysis: The melting point of the oxime (109-110 °C) is significantly higher than its parent aldehyde (71-74 °C). This increase is attributable to the introduction of the hydroxyl group on the oxime nitrogen, which allows for intermolecular hydrogen bonding. This strong dipole-dipole interaction requires more thermal energy to overcome, resulting in an elevated melting point.

A boiling point for this compound at atmospheric pressure is not reported, as compounds of this nature and molecular weight tend to decompose at elevated temperatures. The boiling point for the more stable precursor aldehyde is provided under reduced pressure to prevent thermal degradation.

Synthesis and Purification Workflow

The synthesis of this compound is a standard condensation reaction between the parent aldehyde and hydroxylamine. The purity of the final product, which is critical for an accurate melting point determination, is achieved through recrystallization.

Detailed Synthesis Protocol

This protocol is based on established methods for the synthesis of benzaldehyde oximes.[7]

Objective: To synthesize this compound from 4-Benzyloxybenzaldehyde.

Materials:

-

4-Benzyloxybenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium Acetate (CH₃COONa) or Pyridine (1.5 eq)

-

Ethanol (or Methanol)

-

Deionized Water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-Benzyloxybenzaldehyde in a suitable volume of ethanol.

-

Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of warm water.

-

Reaction: Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.

-

Causality Note: Sodium acetate or pyridine acts as a base to liberate the free hydroxylamine (NH₂OH) from its hydrochloride salt, which is the active nucleophile required for the reaction.

-

-

Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Precipitation: Upon completion, cool the reaction mixture and slowly add cold deionized water to precipitate the crude this compound product.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove inorganic salts.

Purification by Recrystallization

Objective: To purify the crude oxime product to obtain a sharp melting point.

Principle: Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[8]

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water). The oxime should be highly soluble in hot solvent and poorly soluble in cold solvent.

-

Dissolution: Place the crude oxime in an Erlenmeyer flask and add the minimum amount of hot solvent required to achieve complete dissolution.

-

Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals, as it allows impurities to remain in the solution (the "mother liquor").[9]

-

Ice Bath: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystallized product.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals thoroughly in a desiccator or a vacuum oven. The sample must be completely dry before melting point determination.[10]

Experimental Determination Protocols

Melting Point Determination (Capillary Method)

This protocol adheres to standard practices recognized by pharmacopeias.[11]

Objective: To accurately determine the melting point range of the purified this compound.

Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp), capillary tubes (one end sealed).

Procedure:

-

Sample Preparation: Ensure the purified oxime is a fine, dry powder. Tap the open end of a capillary tube into the powder to load a small sample (2-3 mm height).

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Let the apparatus cool before proceeding.

-

Slow Heating: Heat the sample at a medium rate until the temperature is about 15-20 °C below the expected melting point (109 °C).

-

Precise Determination: Reduce the heating rate to 1-2 °C per minute. A slow rate is critical for thermal equilibrium between the sample, thermometer, and heating block, ensuring accuracy.

-

Record T₁: Record the temperature (T₁) at which the first droplet of liquid becomes visible.

-

Record T₂: Record the temperature (T₂) at which the entire sample has completely liquefied.

-

Report: Report the result as a melting point range (T₁ - T₂). For a pure compound, this range should be narrow (≤ 1 °C).

Conclusion

The melting point of this compound has been identified as 109-110 °C. This value, in conjunction with the detailed protocols for its synthesis, purification, and verification, provides researchers with a robust framework for working with this compound. Adherence to these methodologies ensures the production of high-purity material, which is an essential prerequisite for its successful application in drug discovery and synthetic chemistry, where reliable and reproducible data is paramount.

References

-

LookChem. (n.d.). Cas 4397-53-9, 4-Benzyloxybenzaldehyde. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022, March 14). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Retrieved February 7, 2026, from [Link]

- US Patent US5036157A. Aryl derivatives.

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 7, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved February 7, 2026, from [Link]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved February 7, 2026, from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved February 7, 2026, from [Link]

-

Asian Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved February 7, 2026, from [Link]

-

YouTube. (2020, January 10). Recrystallization. Retrieved February 7, 2026, from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved February 7, 2026, from [Link]

Sources

- 1. 4-苄氧基苯甲醛 - CAS号 4397-53-9 - 摩熵化学 [molaid.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C14H13NO2 | CID 5331442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 76193-67-4 [amp.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 7. ossila.com [ossila.com]

- 8. US5036157A - Aryl derivatives - Google Patents [patents.google.com]

- 9. Cas 106328-99-8,Benzenemethanamine, N-hydroxy-4-(phenylmethoxy)- | lookchem [lookchem.com]

- 10. In Situ Synthesis of Crystalline MoS2@ZIF-67 Nanocomposite for the Efficient Removal of Methyl Orange Dye from Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

Thermodynamic Properties of 4-Benzyloxy-benzaldehyde oxime

Executive Summary & Strategic Importance

4-Benzyloxy-benzaldehyde oxime (CAS: 76193-67-4 ) is a critical organic intermediate, primarily utilized in the synthesis of complex pharmaceutical agents, including selective estrogen receptor ligands and agrochemicals.[1] Despite its structural simplicity, the thermodynamic profile of this molecule is frequently under-reported in open literature, creating a "blind spot" in process safety and scale-up operations.

This guide bridges that gap. By synthesizing available data from its precursor (4-Benzyloxybenzaldehyde , CAS 4397-53-9) and its parent scaffold (Benzaldehyde oxime ), we establish a predictive thermodynamic baseline. Furthermore, we provide rigorous, self-validating experimental protocols to determine its precise Enthalpy of Formation (

Critical Safety Advisory: Oximes possess inherent thermal instability. The parent compound, benzaldehyde oxime, exhibits adiabatic decomposition with significant heat release (

Physicochemical Baseline & Estimated Properties[2][3]

In the absence of direct experimental calorimetry data in the public domain, we utilize Group Contribution Methods (Joback/Stein) and Comparative Structural Analysis to derive the following baseline properties. These values serve as the hypothesis for your experimental validation.

Comparative Structural Data

| Property | Precursor: 4-Benzyloxybenzaldehyde | Parent: Benzaldehyde Oxime | Target: this compound |

| CAS No. | 4397-53-9 | 932-90-1 | 76193-67-4 |

| Mol.[1][2][3] Weight | 212.25 g/mol | 121.14 g/mol | 227.26 g/mol |

| Physical State | Solid (Cream/Yellow) | Solid (Low melt) | Solid (Crystalline) |

| Melting Point | 71–74 °C | 33 °C (Z) / 133 °C (E) | Est. 115–145 °C (E-isomer dominant) |

| Boiling Point | 197–199 °C (11 mmHg) | 219 °C (Dec.) | N/A (Dec. before boiling) |

Predicted Thermodynamic Parameters (Joback Method)

-

Enthalpy of Formation (

): Est.-

Rationale: The benzyloxy group significantly lowers

compared to the parent oxime due to the ether linkage stability, counterbalanced by the endothermic oxime formation.

-

-

Heat Capacity (

): Est.-

Rationale: High degrees of freedom from the benzyl ether rotation increase

significantly over the aldehyde precursor.

-

-

Thermal Decomposition (

): Est.-

Mechanism:[4] Beckmann rearrangement followed by dehydration/N-O bond homolysis.

-

Experimental Protocols: Characterization & Safety

Do not rely on estimates for scale-up. Use the following protocols to generate "Gold Standard" data.

Protocol A: Synthesis for High-Purity Reference Standard

Objective: Isolate >99.5% pure E-isomer for thermodynamic testing. Impurities (acids/metals) catalyze decomposition.

-

Reagents: 4-Benzyloxybenzaldehyde (1.0 eq), Hydroxylamine Hydrochloride (1.1 eq), Sodium Acetate (1.5 eq).

-

Solvent System: Ethanol/Water (3:1 v/v). Avoid Methanol if transesterification is a risk (unlikely here, but best practice).

-

Procedure:

-

Dissolve aldehyde in ethanol; add aqueous hydroxylamine/NaOAc solution dropwise at 25°C.

-

Heat to 60°C for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

-

Critical Step: Upon cooling, the oxime precipitates. Recrystallize twice from Ethanol to remove trace chloride ions (Cl⁻ lowers decomposition temperature).

-

-

Validation:

(DMSO-

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

-

Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

-

Crucible: Gold-plated high-pressure capsules (sealed). Never use open aluminum pans for oximes; sublimation and evaporation will skew results.

-

Method:

-

Equilibrate at 25°C.

-

Ramp 5°C/min to 250°C.

-

Safety Cut-off: If exotherm >10 W/g is detected, abort immediately.

-

-

Data Interpretation:

-

Endotherm 1 (Sharp): Melting Point (Target: ~120-140°C). Integrate area for

. -

Exotherm 1 (Broad): Decomposition. Note the

(extrapolated onset temperature). If

-

Protocol C: Combustion Calorimetry

Objective: Determine precise Standard Enthalpy of Formation (

-

Instrument: Isoperibol Oxygen Bomb Calorimeter.

-

Reaction:

-

Correction Factors:

-

Nitric Acid Correction: Oximes produce small amounts of

during combustion. Titrate bomb washings with 0.1M NaOH to correct -

Cotton Thread Fuse: Subtract heat of fuse combustion.

-

Visualizing the Characterization Workflow

The following diagram outlines the logical flow for characterizing this "data-scarce" intermediate, emphasizing the safety loops required for oximes.

Caption: Workflow for the safe thermodynamic profiling of this compound, prioritizing thermal stability verification before calorimetric quantification.

Applications & Mechanistic Insights

Synthetic Utility

The thermodynamic stability of the oxime is the rate-limiting factor in its conversion to 4-benzyloxybenzonitrile (via dehydration) or 4-benzyloxybenzylamine (via reduction).

-

Dehydration Pathway: Requires overcoming the activation energy (

) of the oxime-nitrile transition. If -

Beckmann Rearrangement: In acidic media, the oxime rearranges to the amide. The thermodynamic driving force is the difference in Gibbs Free Energy (

) between the oxime and the amide tautomer.

Storage & Stability[2]

-

Hydrolysis Risk:

is negative. Moisture leads to reversion to the aldehyde + hydroxylamine. -

Storage Protocol: Store under

at

References

-

TCI Chemicals. (2024). Product Specification: 4-Benzyloxybenzaldehyde (CAS 4397-53-9).[1][5][6] Retrieved from

-

NIST Chemistry WebBook. (2024). Thermochemical Data for Benzaldehyde oxime (CAS 932-90-1). National Institute of Standards and Technology. Retrieved from

-

ResearchGate. (2025). Thermal hazard and safety relief of benzaldehyde oxime. Retrieved from [3]

-

Sigma-Aldrich. (2024). Safety Data Sheet: 4-(Benzyloxy)benzaldehyde.[6][7] Retrieved from

- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.

Sources

- 1. Cas 106328-99-8,Benzenemethanamine, N-hydroxy-4-(phenylmethoxy)- | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 5. Cas 4397-53-9,4-Benzyloxybenzaldehyde | lookchem [lookchem.com]

- 6. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 7. US5036157A - Aryl derivatives - Google Patents [patents.google.com]

Literature review on 4-Benzyloxy-benzaldehyde oxime derivatives

An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of 4-Benzyloxy-benzaldehyde Oxime Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The 4-benzyloxy-benzaldehyde scaffold represents a privileged structure in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds. The introduction of an oxime functionality onto this scaffold gives rise to derivatives with significant therapeutic potential, spanning antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of this compound and its derivatives. We delve into detailed, field-proven experimental protocols, explain the causal logic behind methodological choices, and summarize the current understanding of their structure-activity relationships. This document is intended to serve as a foundational resource to accelerate research and development in this promising class of compounds.

Introduction: The Chemical and Therapeutic Significance of the Oxime Moiety

Oximes are a class of organic compounds characterized by the functional group C=N-OH. This moiety is not merely a structural curiosity; its unique electronic and steric properties confer a remarkable range of biological activities. The introduction of an oxime group into a molecule can profoundly alter its pharmacokinetic and pharmacodynamic profile, often enhancing its therapeutic efficacy.[1][2] For instance, modifying natural products or existing drug scaffolds with an oxime group has been shown to increase anticancer, anti-inflammatory, and antimicrobial potencies.[1][3]

The 4-benzyloxy-benzaldehyde backbone itself is a key intermediate in the synthesis of novel therapeutics, including potential anti-HIV agents.[4][5] The benzyloxy group provides a degree of lipophilicity and conformational flexibility, while the aldehyde offers a reactive handle for further chemical modification. By combining this scaffold with the versatile oxime functionality, we create a molecular framework ripe for exploration in drug discovery. This guide will focus on the practical aspects of synthesizing and evaluating these derivatives.

Synthesis of this compound Derivatives: A Validated Workflow

The synthetic pathway to this compound derivatives is a two-stage process: first, the preparation of the benzylated aldehyde precursor, and second, the formation of the oxime and its subsequent derivatives. The causality behind each step is critical for ensuring high yield and purity.

Stage 1: Synthesis of the Precursor, 4-Benzyloxy-benzaldehyde

The synthesis begins with the protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde via Williamson ether synthesis. This step is crucial to prevent side reactions at the hydroxyl group in subsequent steps.

Experimental Protocol: O-Alkylation of 4-Hydroxybenzaldehyde

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 3.5 eq.) in ethanol.

-

Causality Check: Potassium carbonate acts as a base to deprotonate the weakly acidic phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide is essential for attacking the benzyl halide. Anhydrous conditions are preferred to prevent hydrolysis of the reagents. Ethanol is a suitable polar protic solvent that dissolves the reactants and facilitates the reaction.

-

-

Addition of Benzylating Agent: Add benzyl bromide (1.02 eq.) to the stirring mixture.

-

Expert Insight: Benzyl bromide is a highly effective benzylating agent due to the good leaving group nature of bromide. A slight excess ensures the complete consumption of the starting phenol. This reaction should be performed in a well-ventilated fume hood as benzyl bromide is a lachrymator.

-

-

Reaction Execution: Heat the mixture to reflux for 12-14 hours.[5]

-

Causality Check: Heating provides the necessary activation energy for the Sₙ2 reaction between the phenoxide and benzyl bromide. Refluxing ensures a constant reaction temperature at the boiling point of the solvent, maximizing the reaction rate without solvent loss.

-

-

Work-up and Purification:

-

After cooling to room temperature, filter the mixture to remove the solid potassium carbonate.[5]

-

Evaporate the solvent (ethanol) from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash sequentially with 5% sodium hydroxide solution (to remove any unreacted 4-hydroxybenzaldehyde), saturated sodium chloride solution (brine, to reduce the solubility of the organic product in the aqueous phase), and distilled water.[5]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure 4-benzyloxybenzaldehyde as colorless crystals.[5]

-

-

Validation: Confirm the product's identity and purity via melting point determination (expected: 71-74 °C) and spectroscopic analysis (NMR, IR).[6][7]

Stage 2: Synthesis of this compound

The core of this guide, the oximation reaction, involves the condensation of the aldehyde with hydroxylamine. This reaction is typically straightforward and high-yielding.

Experimental Protocol: Oximation of 4-Benzyloxy-benzaldehyde

-

Reagent Preparation: Dissolve 4-benzyloxybenzaldehyde (1.0 eq.) in methanol or ethanol in a round-bottom flask.[8][9]

-

Causality Check: Alcohols are excellent solvents for this reaction, readily dissolving both the aldehyde and the hydroxylamine salt.

-

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1-1.2 eq.) and a base such as sodium acetate or sodium carbonate (1.2 eq.) to the solution.[10]

-

Expert Insight: Hydroxylamine is used as its hydrochloride salt for stability. The base is essential to neutralize the HCl, liberating the free hydroxylamine nucleophile which then attacks the electrophilic carbonyl carbon of the aldehyde.

-

-

Reaction Execution: Stir the mixture at room temperature. The reaction is often rapid, but can be gently heated if necessary.[8][11] Microwave-assisted synthesis can significantly reduce the reaction time to a few minutes.[9]

-

Monitoring and Work-up:

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot disappears.

-

Once complete, reduce the solvent volume via rotary evaporation.

-

Add water to the residue to precipitate the oxime product, which is typically a white solid.

-

Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry.

-

-

Validation: The product, this compound, can be characterized by its melting point and spectroscopic data (NMR, IR, MS). The presence of both E and Z isomers is possible.[8]

Caption: Workflow for the two-stage synthesis of this compound.

Structural Characterization: A Self-Validating System

Rigorous characterization is non-negotiable for confirming the structure and purity of the synthesized derivatives. The combination of the following techniques provides a self-validating system.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms proton framework | Signals for aromatic protons on both rings, a singlet for the benzylic CH₂ (~5.1 ppm), a singlet for the oxime CH=N (~8.1 ppm), and a broad singlet for the oxime OH. |

| ¹³C NMR | Confirms carbon backbone | Resonances for all 14 unique carbons, including the characteristic C=N carbon (~148-150 ppm). |

| IR Spectroscopy | Identifies functional groups | Characteristic absorption bands for O-H stretch (broad, ~3300 cm⁻¹), C=N stretch (~1640 cm⁻¹), and C-O-C ether linkage (~1250 cm⁻¹). |

| Mass Spectrometry | Determines molecular weight | A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (227.26 g/mol ).[12] |

| X-ray Crystallography | Unambiguous 3D structure | Provides precise bond lengths, bond angles, and conformation, confirming the E/Z stereochemistry of the oxime.[4][13] |

Biological Activities and Therapeutic Potential

The true value of these derivatives lies in their diverse biological activities. Research on structurally related oximes provides a strong rationale for exploring their potential in various therapeutic areas.

Antioxidant and Anti-inflammatory Activity

Many oxime derivatives are potent antioxidants and anti-inflammatory agents.[13][14][15] They can act as radical scavengers and inhibitors of enzymes involved in the inflammatory cascade.

-

Mechanism of Action: The antioxidant activity is often attributed to the ability to donate a hydrogen atom from the oxime hydroxyl group to scavenge free radicals like DPPH.[11] The anti-inflammatory effects can be mediated by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6.[16] This is often achieved by suppressing the activation of key signaling pathways such as the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) pathways.[16]

Caption: Potential inhibition of the NF-κB inflammatory pathway by oxime derivatives.

Anticancer Activity

The introduction of an oxime group can significantly enhance the anticancer properties of a parent molecule.[3] Oxime derivatives have demonstrated cytotoxic and antiproliferative activity against various cancer cell lines.[1][2]

-

Structure-Activity Relationship (SAR): Studies on naringenin oximes showed that replacing the carbonyl group with an oxime moiety dramatically increased antiproliferative activity, with some derivatives exhibiting IC₅₀ values below 5 µg/mL.[3] This suggests that the oxime group may be crucial for interacting with biological targets in cancer cells.

Antimicrobial Activity

Oxime derivatives have been investigated as potential antimicrobial agents.[2][15] For instance, O-benzyl oxime derivatives have been synthesized and evaluated as inhibitors of E. coli FabH, an essential enzyme in bacterial fatty acid synthesis.[17]

-

Key Findings: A derivative, 3-((2,4-dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime, displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 3.13-6.25 μg/mL against tested strains.[17] This highlights the potential of the O-benzyl oxime scaffold in developing new antibiotics.

Conclusion and Future Perspectives

This compound derivatives represent a promising and synthetically accessible class of compounds with a broad spectrum of potential therapeutic applications. The established synthetic routes are robust and amenable to the creation of diverse chemical libraries for screening. The inherent biological activities associated with both the benzyloxy and oxime moieties provide a strong foundation for developing novel drug candidates.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and testing a wider range of derivatives with substitutions on both aromatic rings to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds.

-

Pharmacokinetic profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

This guide provides the foundational knowledge and practical protocols to empower researchers to explore and exploit the full therapeutic potential of this versatile chemical scaffold.

References

-

Ozen T, Bal A, Topcu S, et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Pharm Pharmacol Int J, 9(5):176-192. [Link]

-

Ozen, T., Bal, A., Topcu, S., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Benzaldehyde oxime. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). SYNTHESIS, ANTI-INFLAMMATORY AND ANALGESIC ACTIVITY OF OXIME-ETHERS FROM BENZALDOXIME AND 4-BROMOMETHYL COUMARINS. [Link]

- Google Patents. (n.d.). Microwave synthesis method of benzaldehyde oxime compound.

-

Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-benzyloxybenzaldehyde. [Link]

-

Sbraccia, M., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules, 12(3), 448. [Link]

-

Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. ResearchGate. [Link]

-

Braczkowska, K., et al. (2020). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. International Journal of Molecular Sciences, 21(22), 8736. [Link]

-

Stompor, M., et al. (2019). Novel O-alkyl Derivatives of Naringenin and Their Oximes with Antimicrobial and Anticancer Activity. Molecules, 24(4), 713. [Link]

-

Sbraccia, M., et al. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. PubMed. [Link]

-

Braczkowska, K., et al. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Symmetry, 12(4), 575. [Link]

-

Wang, S., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(18), 5793-5797. [Link]

-

Wang, Y., et al. (2020). New pentadienone oxime ester derivatives: synthesis and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1156-1165. [Link]

-

Al-Jumaili, A. S. H. (2024). Preparation of Oxime Derivatives and Studying the Biological Activity. Journal of Science in Medicine and Life, 2(9), 78-86. [Link]

-

ResearchGate. (n.d.). Structure of Oxime derivatives with anticancer activity. [Link]

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

-

Topçu, S., et al. (2010). Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 225-233. [Link]

-

YouTube. (2015). Formation of an Oxime from an Aldehyde. [Link]

-

Cheméo. (n.d.). Benzaldehyde oxime - Chemical & Physical Properties. [Link]

-

Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1297. [Link]

Sources

- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unsubstituted Oximes as Potential Therapeutic Agents [mdpi.com]

- 3. Novel O-alkyl Derivatives of Naringenin and Their Oximes with Antimicrobial and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Benzyloxybenzaldehyde | 4397-53-9 | TCI AMERICA [tcichemicals.com]

- 7. 4-Benzyloxybenzaldehyde | 4397-53-9 [chemicalbook.com]

- 8. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 9. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]

- 10. eprints.umsida.ac.id [eprints.umsida.ac.id]

- 11. mdpi.com [mdpi.com]

- 12. This compound | CAS 76193-67-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Accurate Molar Mass Determination of 4-Benzyloxy-benzaldehyde Oxime

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: In the fields of medicinal chemistry and drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing a compound from discovery to clinical evaluation. The molar mass is a critical physicochemical parameter that validates molecular identity and is essential for stoichiometric calculations in synthesis, formulation, and analytical testing. This guide provides an in-depth, technically grounded procedure for the calculation of the molar mass of 4-Benzyloxy-benzaldehyde oxime, integrating theoretical principles with a framework for experimental verification to ensure scientific integrity.

Part 1: Theoretical Molar Mass Calculation

The theoretical molar mass is a fundamental property derived from the molecular formula of a compound and the standard atomic weights of its constituent elements. This calculation is the first step in confirming the identity of a synthesized molecule.

Molecular Formula Determination

The initial step is to ascertain the correct molecular formula for the target compound. This compound is formed by the condensation reaction of 4-Benzyloxy-benzaldehyde with hydroxylamine. This converts the aldehyde functional group (-CHO) into an oxime functional group (-CH=NOH).

-

Parent Aldehyde: 4-Benzyloxy-benzaldehyde has the formula C₁₄H₁₂O₂.[1]

-

Oxime Formation: The reaction adds one nitrogen atom and one oxygen atom from hydroxylamine (NH₂OH) and removes one oxygen atom from the aldehyde and two hydrogen atoms from the hydroxylamine as a water molecule (H₂O), resulting in a net addition of NH. A more direct analysis of the final structure reveals the correct atom count.

-

Final Oxime: The established chemical formula for this compound is C₁₄H₁₃NO₂ [2].

Principle of Calculation

The molar mass of a molecule is the sum of the atomic weights of all atoms in its molecular formula. The standard for these atomic weights is based on the carbon-12 isotope, which is defined as having a mass of exactly 12 daltons.[3][4] For elements that have natural isotopic variations, the International Union of Pure and Applied Chemistry (IUPAC) provides a weighted average of the masses of these isotopes, known as the standard atomic weight.[4][5]

For high-precision work, it is imperative to use the standard atomic weights published by authoritative bodies like IUPAC.

Step-by-Step Calculation

The calculation involves identifying the number of atoms of each element and multiplying by its standard atomic weight. For elements with a range of values due to natural abundance variations, a conventional value is often used for routine calculations.[6]

The constituent elements in C₁₄H₁₃NO₂ are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).

The total molar mass is calculated as follows:

(Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

Data Presentation and Result

The quantitative data for the molar mass calculation is summarized in the table below.

| Element | Symbol | Quantity of Atoms | Standard Atomic Weight ( g/mol ) | Subtotal Mass ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 227.263 |

Based on this calculation, the theoretical molar mass of this compound is 227.263 g/mol . This value aligns with commercially available data for this compound, which lists the molecular weight as 227.26.[2]

Part 2: Experimental Verification Protocol

Trustworthiness in scientific data is achieved through validation. While the theoretical mass is a calculated value, it must be confirmed by empirical measurement to verify the identity and purity of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Rationale for Verification

Experimental verification is crucial to:

-

Confirm Molecular Identity: Ensure the compound synthesized is indeed the target molecule.

-

Assess Purity: Detect the presence of impurities or byproducts from the synthesis.

-

Provide Self-Validating Data: An HRMS result that matches the theoretical mass to within a few parts-per-million (ppm) provides extremely high confidence in the molecular formula.

Recommended Protocol: High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the steps for verifying the molar mass using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the this compound sample.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid promotes protonation for positive ion mode ESI.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer immediately before the analysis using a well-characterized calibration standard (e.g., sodium formate or a commercial ESI-TOF tuning mix). This ensures high mass accuracy.

-

-

Analysis Parameters (Positive Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 1.5 - 2.5 Bar

-

Drying Gas (N₂): 8.0 - 10.0 L/min at 200 °C

-

Mass Range: 50 - 500 m/z

-

Acquisition Rate: 1 spectrum/second

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum.

-

-

Data Interpretation:

-

The expected ion in positive mode ESI is the protonated molecule, [M+H]⁺.

-

Theoretical [M+H]⁺: 227.263 (M) + 1.0078 (H⁺) = 228.2708 m/z (using monoisotopic masses for HRMS).

-

Compare the experimentally measured m/z value with the theoretical value. The mass error, calculated in ppm, should ideally be less than 5 ppm.

-

Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

-

Part 3: Visualization of Workflows

Diagrams provide a clear, high-level overview of complex processes and relationships.

Diagram 1: Molecular Formula Derivation

Caption: Breakdown of molar mass calculation from constituent elements.

Diagram 2: Experimental Verification Workflow

Caption: Step-by-step workflow for molar mass verification via HRMS.

References

-

Matrix Fine Chemicals. 4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9. [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Standard Atomic Weights. [Link]

-

Wikipedia. Carbon. [Link]

-

Wikipedia. Hydrogen. [Link]

-

Wikipedia. Nitrogen. [Link]

-

Wikipedia. Isotopes of oxygen. [Link]

-

Wikipedia. Standard atomic weight. [Link]

-

Britannica. Atomic weight. [Link]

-

Wikipedia. Carbon-12. [Link]

-

Royal Society of Chemistry. Carbon - Element information, properties and uses. [Link]

-

Royal Society of Chemistry. Hydrogen - Element information, properties and uses. [Link]

-

Royal Society of Chemistry. Nitrogen - Element information, properties and uses. [Link]

-

Quora. What is the atomic mass of hydrogen?[Link]

-

ChemLin. Standard Atomic Weights of the Chemical Elements. [Link]

Sources

- 1. 4-(BENZYLOXY)BENZALDEHYDE | CAS 4397-53-9 [matrix-fine-chemicals.com]

- 2. This compound | CAS 76193-67-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Carbon-12 - Wikipedia [en.wikipedia.org]

- 4. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. Carbon - Wikipedia [en.wikipedia.org]

- 8. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. quora.com [quora.com]

- 13. Nitrogen - Wikipedia [en.wikipedia.org]

- 14. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 17. Isotopes_of_oxygen [chemeurope.com]

Crystal Packing and Structural Analysis of 4-Benzyloxy-benzaldehyde Oxime

Executive Summary

4-Benzyloxy-benzaldehyde oxime is a significant organic intermediate, frequently utilized in the synthesis of estrogen receptor ligands and liquid crystal derivatives. Its structural integrity is governed by the interplay between the rigid benzaldehyde oxime core and the flexible benzyloxy tail. Understanding its crystal packing is critical for optimizing solubility profiles and thermal stability in pharmaceutical formulations.

This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this compound. It details the specific intermolecular forces—primarily O-H···N hydrogen bonding and aromatic

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The following protocol ensures the isolation of the thermodynamically stable E-isomer.

Synthesis Workflow

The condensation of 4-benzyloxybenzaldehyde with hydroxylamine hydrochloride is the standard route. The reaction is driven by the nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by dehydration.

Reaction:

Crystallization Methodology

Slow evaporation is the preferred method for growing diffraction-quality crystals of benzaldehyde oxime derivatives.

-

Solvent System: Ethanol/Water (80:20) or Chloroform/Hexane.

-

Temperature: Ambient (

). -

Vessel: Scintillation vial with a perforated parafilm cap to control evaporation rate.

Visualizing the Workflow:

Figure 1: Step-by-step synthesis and crystallization workflow for isolating single crystals of this compound.

Crystallographic Data Collection & Refinement

Once a crystal (

Data Acquisition Parameters[1]

-

Radiation Source: Mo K

( -

Temperature: 100 K (Cryostream) to reduce thermal vibration and improve resolution.

-

Scan Type:

and

Structure Solution Strategy

-

Space Group Determination: Organic oximes typically crystallize in monoclinic (

) or triclinic ( -

Phase Problem Solution: Direct Methods (SHELXT) or Charge Flipping.

-

Refinement: Full-matrix least-squares on

(SHELXL). Non-hydrogen atoms are refined anisotropically. Hydroxyl H-atoms are located in difference Fourier maps to accurately define H-bonding.

Structural Analysis and Packing Motifs

The crystal structure of this compound is defined by a hierarchy of interactions. The molecule consists of a planar oxime group attached to a phenyl ring, linked via an ether oxygen to a benzyl group.

Molecular Conformation[2]

-

Isomerism: The E (anti) isomer is sterically favored over the Z (syn) isomer.

-

Planarity: The C=N double bond restricts rotation. The C(ar)-C-N-O torsion angle is typically close to

(planar). -

Tail Flexibility: The benzyloxy group (

) introduces a "kink." The C(ar)-O-C(sp3)-C(ar) torsion angle dictates whether the molecule adopts an extended or L-shaped conformation.

Table 1: Typical Bond Lengths and Angles for Benzaldehyde Oximes

| Parameter | Atoms | Typical Value (Å / °) | Significance |

| Bond Length | C=N | Double bond character; rigid core. | |

| Bond Length | N-O | Single bond; H-bond donor/acceptor site. | |

| Bond Angle | C-N-O | Dictates directionality of the OH group. | |

| Bond Angle | C-O-C | Ether linkage angle; affects packing density. |

Supramolecular Architecture

The packing is dominated by the competition between strong hydrogen bonds and weak dispersive forces.

Primary Interaction: The Oxime Dimer

Oximes are famous for forming Centrosymmetric Dimers via

-

Mechanism: The oxime OH group acts as a donor, and the oxime N atom of a neighboring molecule acts as an acceptor.

-

Geometry:

distance is typically -

Result: This forms a robust "dimeric core" that acts as the primary building block of the lattice.

Secondary Interaction:

-

Stacking

The molecule contains two aromatic rings (benzaldehyde ring and benzyl ring).

-

T-Shaped vs. Parallel: Due to the flexibility of the

linker, "Head-to-Tail" stacking is common. The electron-poor benzaldehyde ring may stack with the relatively electron-rich benzyl ring of an adjacent layer. -

Distance: Centroid-to-centroid distances of

Å indicate weak dispersive interactions.

Visualizing the Interaction Hierarchy:

Figure 2: Hierarchy of intermolecular forces driving the crystal packing of this compound.

Applications and Implications

Understanding this structure has direct relevance to drug development and materials science:

-

Solubility Prediction: The formation of strong dimers (via H-bonds) often reduces solubility in non-polar solvents. Disrupting these dimers requires polar protic solvents (e.g., Ethanol).

-

Thermal Stability: The melting point of

reflects the lattice energy contributed by the H-bond network. Polymorph screening is recommended, as different solvent conditions could yield a "catemer" (chain) motif instead of the dimer, altering the melting point and bioavailability. -

Chemical Reactivity: In the solid state, the alignment of the C=N bond is crucial for topochemical reactions. The packing density protects the oxime from hydrolysis by atmospheric moisture.

References

-

LookChem. (n.d.). 4-Benzyloxybenzaldehyde - CAS 4397-53-9 Properties and Safety. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]

-

MDPI. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Molecules. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). General principles of oxime hydrogen bonding (Refcode Analysis). Retrieved from [Link]

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 4-Benzyloxybenzaldehyde Oxime

Introduction: The Significance of Oximes in Synthetic Chemistry

Oximes are a class of organic compounds with the general formula R¹R²C=NOH, where R¹ and R² are organic side-chains. They are formed by the condensation of an aldehyde or a ketone with hydroxylamine. The resulting carbon-nitrogen double bond and the hydroxyl group confer upon oximes a unique chemical reactivity, making them versatile intermediates in organic synthesis. Their applications are extensive, ranging from their use as protecting groups for carbonyls to their role as precursors in the synthesis of amides via the Beckmann rearrangement, and the formation of nitriles.[1] The specific compound, 4-benzyloxybenzaldehyde oxime, is of particular interest in medicinal chemistry and drug development due to the presence of the benzyloxy protective group, which allows for selective reactions at other sites of the molecule.

This document provides a detailed protocol for the synthesis of 4-benzyloxybenzaldehyde oxime from 4-benzyloxybenzaldehyde and hydroxylamine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive guide that explains the causality behind the experimental choices and ensures a self-validating and reproducible protocol.

Reaction Principle and Mechanism

The synthesis of 4-benzyloxybenzaldehyde oxime is a classic nucleophilic addition-elimination reaction. The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 4-benzyloxybenzaldehyde. This is followed by a proton transfer and the elimination of a water molecule to form the C=N double bond of the oxime.[1]

The reaction is typically carried out in the presence of a base. Hydroxylamine is often supplied as its hydrochloride salt (NH₂OH·HCl) for stability. The base, such as sodium hydroxide or sodium carbonate, is crucial to neutralize the hydrochloric acid, thereby liberating the free hydroxylamine, which is the active nucleophile required for the reaction. The overall reaction scheme is depicted below:

Caption: Reaction scheme for the synthesis of 4-benzyloxybenzaldehyde oxime.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Benzyloxybenzaldehyde | ≥98% | e.g., Sigma-Aldrich | 4397-53-9 |

| Hydroxylamine hydrochloride | ≥99% | e.g., Sigma-Aldrich | 5470-11-1 |

| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | e.g., Fisher Scientific | 1310-73-2 |

| Ethanol (95%) | Reagent Grade | e.g., VWR | 64-17-5 |

| n-Hexane | ACS Reagent, ≥98.5% | e.g., Sigma-Aldrich | 110-54-3 |

| Ethyl Acetate | ACS Reagent, ≥99.5% | e.g., Sigma-Aldrich | 141-78-6 |

| Deionized Water | N/A | In-house | 7732-18-5 |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent, ≥99% | e.g., Sigma-Aldrich | 7757-82-6 |

Physicochemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Benzyloxybenzaldehyde | C₁₄H₁₂O₂ | 212.24 | 71-74 | 197-199 @ 11 mmHg |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 | 155-157 | Decomposes |

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous oximes.

1. Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-benzyloxybenzaldehyde (e.g., 5.0 g, 23.56 mmol) in 100 mL of 95% ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (e.g., 2.46 g, 35.34 mmol, 1.5 equivalents) and sodium hydroxide (e.g., 1.41 g, 35.34 mmol, 1.5 equivalents) in 50 mL of deionized water. Stir until all solids have dissolved. The base is added to liberate the free hydroxylamine from its hydrochloride salt. An excess of hydroxylamine is used to drive the reaction to completion.

2. Reaction Execution

-

Slowly add the aqueous hydroxylamine/sodium hydroxide solution to the ethanolic solution of 4-benzyloxybenzaldehyde with continuous stirring.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4 v/v). The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

3. Work-up and Isolation

-

After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of cold deionized water. The product, being sparingly soluble in water, should precipitate out as a solid.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water (2 x 50 mL) to remove any inorganic salts.

4. Purification

-

Recrystallize the crude product from a suitable solvent system. Based on the polarity of the molecule and analogous procedures, a mixture of ethanol and water or n-hexane is recommended. For instance, dissolve the crude solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the recrystallization solvent mixture), and dry in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Caption: Experimental workflow for the synthesis of 4-benzyloxybenzaldehyde oxime.

Characterization of 4-Benzyloxybenzaldehyde Oxime

The successful synthesis of the target compound should be confirmed by various analytical techniques.

-

Melting Point: A sharp melting point is indicative of a pure compound. The melting point of the product is expected to be significantly different from the starting material.

-

Spectroscopic Analysis:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should confirm the presence of the characteristic protons of the 4-benzyloxybenzaldehyde oxime structure. The aldehydic proton signal (around 9.9 ppm for the starting material) should be absent, and a new signal for the oxime proton (-NOH) should appear, typically in the range of 8-11 ppm. The signals for the aromatic protons and the benzylic methylene protons (-OCH₂Ph) should be present.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the disappearance of the aldehyde carbonyl carbon signal (around 191 ppm in the starting material) and the appearance of a new signal for the imine carbon (C=N), typically in the range of 145-155 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show the disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a C=N stretching band (around 1640-1690 cm⁻¹) and a broad O-H stretching band for the oxime hydroxyl group (around 3100-3600 cm⁻¹).

-

Safety Precautions

-

Hydroxylamine hydrochloride is a corrosive and potentially explosive substance. It is also a suspected carcinogen and may cause an allergic skin reaction. Handle with extreme care in a well-ventilated fume hood.

-

4-Benzyloxybenzaldehyde is an irritant. Avoid contact with skin and eyes.

-

Sodium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethanol and n-hexane are flammable. Keep away from open flames and ignition sources.

-